Guvacoline Hydrobromide
Overview
Description
Guvacoline hydrobromide is a natural alkaloid found in the areca nut, which is the fruit of the areca palm. It is a muscarinic receptor agonist, meaning it can activate muscarinic receptors in the body. This compound is structurally related to arecoline, another alkaloid found in the areca nut, but it has a significantly reduced potency compared to arecoline .
Mechanism of Action
Target of Action
Guvacoline Hydrobromide, a natural alkaloid found in areca nuts , primarily targets atrial and ileal muscarinic receptors . It also binds selectively to presynaptic GABA reuptake transporters . These targets play a crucial role in the regulation of neurotransmission in the nervous system.
Mode of Action
This compound acts as a full agonist of atrial and ileal muscarinic receptors . It binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA . It has no significant affinity for gaba postsynaptic receptors .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation . It is known that the compound’s interaction with gaba reuptake transporters can influence gabaergic neurotransmission .
Pharmacokinetics
Its solubility in dmso and dmf has been reported , which could potentially impact its bioavailability.
Result of Action
In human buccal epithelial cells, this compound has been observed to significantly decrease the colony-formation efficiency in a dose-dependent manner . It can also dose-dependently reduce the amount of total free low-molecular-weight thiols and increase the number of single-strand breaks .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of calcium hydroxide can favor the hydrolyzation of guvacoline . Additionally, the alkaloid content of areca chewable products, which contain this compound, can vary significantly depending on the geographical region .
Biochemical Analysis
Biochemical Properties
Guvacoline Hydrobromide acts as a full agonist of muscarinic acetylcholine receptors (mAChRs), particularly in atrial and ileal tissues . It interacts with these receptors by mimicking the action of acetylcholine, leading to the activation of downstream signaling pathways. The compound’s interaction with mAChRs involves binding to the receptor’s active site, inducing a conformational change that triggers intracellular responses. This interaction is crucial for understanding the compound’s role in modulating physiological processes.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In human buccal epithelial cells, it has been shown to decrease colony-formation efficiency in a dose-dependent manner . Additionally, it induces cytotoxicity and apoptosis in endothelial cells, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to muscarinic acetylcholine receptors, specifically mAChRs . This binding inhibits the reuptake of acetylcholine, thereby prolonging its action at the synapse. The compound’s agonistic activity leads to the activation of G-protein coupled receptors, which in turn activate various intracellular signaling cascades. These cascades can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained cytotoxicity and apoptosis in certain cell types . Additionally, the compound’s stability under different storage conditions is essential for maintaining its efficacy in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects . In Swiss albino mice, for instance, the compound exhibited weak chromosome-breaking effects in a dose-response manner . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The principal pathways of metabolism include mercapturic acid formation, carboxylic acid reduction, and de-esterification . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential interactions with other biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues are influenced by these interactions, which are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane . This localization is critical for its ability to modulate receptor activity and initiate intracellular signaling pathways. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guvacoline hydrobromide can be synthesized through the esterification of 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid with methanol, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization to achieve high purity levels, typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Guvacoline hydrobromide undergoes several types of chemical reactions, including:
Oxidation: Guvacoline can be oxidized to form guvacine, another alkaloid found in the areca nut.
Hydrolysis: In the presence of calcium hydroxide, guvacoline can be hydrolyzed to form guvacine.
Substitution: Guvacoline can undergo substitution reactions, particularly at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Calcium hydroxide is commonly used for hydrolysis reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Guvacine: Formed through oxidation or hydrolysis of guvacoline.
Various esters: Formed through substitution reactions at the ester group.
Scientific Research Applications
Guvacoline hydrobromide has several scientific research applications, including:
Pharmacology: It is used as a muscarinic receptor agonist to study the effects of muscarinic receptor activation in various tissues.
Metabolomics: Guvacoline is studied for its metabolic pathways and the effects of its metabolites.
Neuroscience: It is used to investigate the role of muscarinic receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Arecoline: Another alkaloid found in the areca nut, arecoline is a more potent muscarinic receptor agonist compared to guvacoline.
Guvacine: A metabolite of guvacoline, guvacine is formed through oxidation or hydrolysis and has different pharmacological properties.
Arecaidine: Another related compound, arecaidine, is formed from arecoline and has its own unique set of biological activities.
Uniqueness
Guvacoline hydrobromide is unique in its significantly reduced potency compared to arecoline, making it a useful tool for studying muscarinic receptor activation without the stronger effects seen with arecoline . Additionally, its ability to undergo various chemical reactions to form different derivatives makes it a versatile compound for research purposes .
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOETUWVNVADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574157 | |
Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-51-4 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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